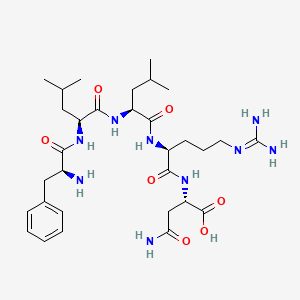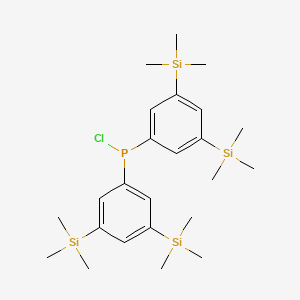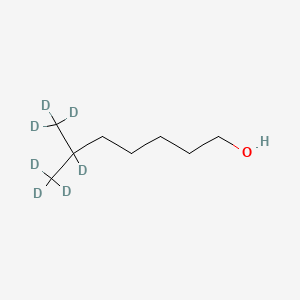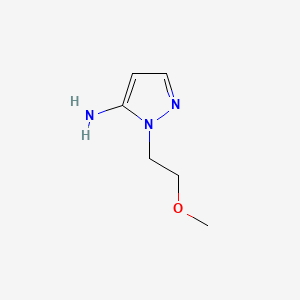
1-(2-Methoxyethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-1H-pyrazol-5-amine, also known as MEPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MEPA belongs to the class of pyrazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
科学的研究の応用
Denture Base Resin Enhancement
1-(2-Methoxyethyl)-1H-pyrazol-5-amine: has been utilized to improve the properties of denture base resins. Research indicates that incorporating this compound can enhance the aging resistance and anti-fouling behavior of poly(methyl methacrylate) (PMMA)-based denture base resins . This is particularly important as these resins are prone to developing oral bacterial and fungal biofilms, posing significant health risks. The optimized use of this compound in dental resins can lead to a homogeneous distribution within the resin, maintaining mechanical properties and aesthetics while providing a stable, biocompatible anti-fouling surface.
Antithrombogenic Surfaces
The compound has shown promise in creating antithrombogenic surfaces, which are crucial for mimicking the inner surface of native blood vessels . Studies have demonstrated that human umbilical vein endothelial cells (HUVECs) can attach and spread on surfaces treated with 1-(2-Methoxyethyl)-1H-pyrazol-5-amine , with stronger adhesion strength than self-adhesion strength. This property is vital for the construction of artificial small-diameter blood vessels, offering a potential alternative to traditional materials like ePTFE and PET.
Blood Vessel Engineering
In the field of blood vessel engineering, 1-(2-Methoxyethyl)-1H-pyrazol-5-amine is a candidate for constructing artificial small-diameter blood vessels due to its antithrombogenic properties . The compound’s ability to create a hydration layer on the interface, which is indicative of a healthy glycocalyx layer, makes it suitable for medical devices that are in direct contact with blood.
Polyurethane Synthesis
This compound plays a role in the synthesis of thermoplastic polyurethane (PU), where it contributes to the mechanical and thermal properties of the material . The PMEA-based PUs synthesized with various molecular weights exhibit significant improvements in storage modulus and melting temperature, which are beneficial for biomedical applications.
Biomedical Coatings
1-(2-Methoxyethyl)-1H-pyrazol-5-amine: is frequently used in biomedical coatings due to its liquid-like properties at body temperature . Its antithrombogenicity makes it an excellent choice for coating artificial organs and other medical devices that require a non-stick surface to prevent blood clot formation.
特性
IUPAC Name |
2-(2-methoxyethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSJUMBDXURDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)


![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
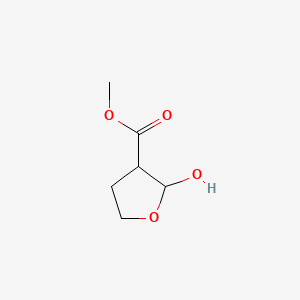
![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)
